2-(Difluoromethoxy)-3-nitroanisole
Description
2-(Difluoromethoxy)-3-nitroanisole is a nitroaromatic compound characterized by a benzene ring substituted with a difluoromethoxy group (–OCF₂H) at the ortho position, a nitro (–NO₂) group at the meta position, and a methoxy (–OCH₃) group at the para position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (PPIs) and related benzimidazole derivatives. The nitro group’s electron-withdrawing nature and the steric effects of the difluoromethoxy substituent significantly influence its reactivity and stability during downstream transformations, such as reductions to diamines or oxidations to sulfones .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-6-4-2-3-5(11(12)13)7(6)15-8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYZNHTUKHJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258369 | |
| Record name | 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245773-02-7 | |
| Record name | 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245773-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
This compound, a precursor to pantoprazole (a PPI), shares the difluoromethoxy substituent but differs in the core structure (benzimidazole vs. benzene) and functional groups (mercapto vs. nitro/methoxy). The presence of the thiol (–SH) group in 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole allows for nucleophilic substitution reactions, as seen in its condensation with 2-(chloromethyl)-3,4-dimethoxypyridine to form pantoprazole intermediates. In contrast, the nitro group in 2-(difluoromethoxy)-3-nitroanisole is more reactive toward reduction, as demonstrated in , where nitro compounds are reduced to diamines using SnCl₂·2H₂O under reflux .
4-(Substituted)-5-fluorobenzene-1,2-diamine
The reduction of 2-(difluoromethoxy)-3-nitroanisole would likely follow a similar pathway, producing an unstable diamine intermediate that requires immediate use in subsequent steps, as noted in .
Reactivity and Stability Comparisons
Reduction Behavior
- 2-(Difluoromethoxy)-3-nitroanisole: Expected to undergo nitro-to-amine reduction under SnCl₂·2H₂O/ethanol reflux (75°C, 5–7 hours), analogous to the process in . The difluoromethoxy group may slow reduction kinetics due to its electron-withdrawing effect .
- Nitroanisoles without fluorine : Nitroanisoles with methoxy or methyl groups typically require milder reduction conditions (e.g., catalytic hydrogenation at lower temperatures).
Oxidation and Byproduct Formation
- Pantoprazole intermediates : highlights that oxidation of sulfides to sulfoxides/sulfones is a critical step in PPI synthesis. For 2-(difluoromethoxy)-3-nitroanisole, oxidation of the methoxy or nitro groups is unlikely under standard conditions, but side reactions (e.g., nitro group displacement) could occur under harsh oxidative conditions .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
Research Findings and Implications
- Reduction Efficiency: The nitro group in 2-(difluoromethoxy)-3-nitroanisole is more resistant to reduction compared to non-fluorinated nitroaromatics, necessitating prolonged reflux with SnCl₂ .
- Byproduct Mitigation : In pantoprazole synthesis (), overoxidation to sulfones is a major concern; similarly, reductions of 2-(difluoromethoxy)-3-nitroanisole may require precise stoichiometry to avoid diamine degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
